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Compound of Interest

Compound Name: 2-(4-Bromophenyl)furan

Cat. No.: B086049

An In-depth Technical Guide on the Core Chemical Properties of 2-(4-Bromophenyl)furan

Introduction

2-(4-Bromophenyl)furan is a heterocyclic aromatic compound that incorporates both a furan
ring and a brominated phenyl group. This bifunctional molecular architecture makes it a
valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals
and functional materials. The presence of the bromine atom provides a reactive handle for
various cross-coupling reactions, allowing for the introduction of diverse substituents. The furan
moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common
scaffold in many biologically active compounds. This guide provides a comprehensive overview
of the chemical and physical properties of 2-(4-Bromophenyl)furan, its spectroscopic
signature, relevant experimental protocols, and safety information.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-(4-Bromophenyl)furan are summarized in
the table below. These properties are crucial for its handling, storage, and application in
synthetic chemistry.
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Property

Value

Molecular Formula

C10H7BrO[1]

Molecular Weight 223.07 g/mol [1]

CAS Number 14297-34-8[1][2]

Appearance Off-white solid[2]

Melting Point 83-84.5 °C[2]

Boiling Point 277.4 £ 15.0 °C (Predicted)[2]

Density 1.451 + 0.06 g/cm3 (Predicted)[2]

Purity >98%[1]

Solubility Soluble in common organic solvents.

inchi 1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-
10/h1-7H

InChlKey FBIKSVALROQWIY-UHFFFAOYSA-NJ[3]

SMILES C1=COC(=C1)C2=CC=C(C=C2)Br[1]

Computational Chemistry Data

Computational predictions provide valuable insights into the behavior of 2-(4-

Bromophenyl)furan in various chemical environments.

Parameter Value

TPSA 13.14

LogP 3.7091[1]

Hydrogen Bond Acceptors 11]

Hydrogen Bond Donors 0[1]

Rotatable Bonds 1[1]
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Spectroscopic Data

While specific experimental spectra for 2-(4-Bromophenyl)furan are not readily available in
the provided search results, the expected spectroscopic characteristics can be predicted based
on its structure and data from analogous compounds like 5-(4-bromophenyl)furan-2-
carbaldehyde.[4]

H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic
region corresponding to the protons on the furan and phenyl rings.

13C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic
carbons of the furan and bromophenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions
corresponding to C-H and C=C bonds in the aromatic systems.

Mass Spectrometry (MS): The mass spectrum under electron ionization (El) is expected to
show a prominent molecular ion peak. A characteristic isotopic pattern for the molecular ion
(M+ and M+2 peaks in an approximate 1:1 ratio) will be observed due to the presence of
bromine.[4]

General Experimental Protocol for Spectroscopic
Analysis
NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry NMR tube.[4]

 Instrumentation: Acquire the data on a Fourier Transform NMR spectrometer, typically
operating at a field strength of 300 MHz or higher for *H NMR.[4]

e 1H NMR Acquisition: Use a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds. Use tetramethylsilane (TMS) as an internal standard (0

ppm).[4]
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e 13C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger sample size (20-
50 mg) may be required, and longer acquisition times are necessary.[4]

IR Spectroscopy:

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR
crystal and ensure good contact.[4]

e Acquisition: Record a background spectrum of the empty instrument. Acquire the sample
spectrum, typically in the range of 4000-400 cm~1.[4]

Mass Spectrometry:

o Sample Introduction: Introduce the sample via a direct insertion probe or through a gas
chromatograph (GC-MS).

« lonization: Use electron ionization (El) at 70 eV.
e Analysis: Scan a mass range appropriate for the molecular weight of the compound.

Experimental Protocols

The following protocol describes a general method for the synthesis of N-(4-
bromophenyl)furan-2-carboxamide, a derivative of the core structure, via a Suzuki-Miyaura
cross-coupling reaction. This illustrates a common application of compounds containing a
bromophenyl moiety.[5]

Synthesis of N-(4-bromophenyl)furan-2-carboxamide
Analogues via Suzuki-Miyaura Cross-Coupling

Materials:
e N-(4-bromophenyl)furan-2-carboxamide
 Aryl or heteroaryl boronic acids

» Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
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Potassium phosphate (K3POa4)

1,4-Dioxane

Water

Ethyl acetate

Argon or Nitrogen gas
Procedure:

o Add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol) to a Schlenk tube under
an inert argon atmosphere.[5]

o Add the tetrakis(triphenylphosphine)palladium(0) catalyst and 5 mL of 1,4-dioxane.[5]
e Stir the mixture for 30 minutes at room temperature.[5]

e Add the respective aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), KsPOa (1.0 eq.,
0.488 mmol) as a base, and 0.5 mL of water.[5]

o Reflux the reaction mixture for 8—18 hours.[5]
» Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

» Upon completion, wash the reaction mixture with ethyl acetate and dry it using a rotary
evaporator.[5]

Reactivity and Chemical Behavior

2-(4-Bromophenyl)furan possesses two key reactive sites: the furan ring and the
bromophenyl group.

e Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to
electrophilic substitution reactions.[6] It is considerably more reactive than benzene in such
reactions due to the electron-donating effect of the oxygen heteroatom.[6] It can also
participate in cycloaddition reactions.[7]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.mdpi.com/1424-8247/15/7/841
https://www.mdpi.com/1424-8247/15/7/841
https://www.mdpi.com/1424-8247/15/7/841
https://www.mdpi.com/1424-8247/15/7/841
https://www.mdpi.com/1424-8247/15/7/841
https://www.mdpi.com/1424-8247/15/7/841
https://www.mdpi.com/1424-8247/15/7/841
https://www.benchchem.com/product/b086049?utm_src=pdf-body
https://en.wikipedia.org/wiki/Furan
https://en.wikipedia.org/wiki/Furan
https://www.researchgate.net/publication/283664945_Chemistry_and_Therapeutic_Aspect_of_Furan_A_Short_Review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for
various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck,
and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or
alkynyl substituents at the para-position of the phenyl ring.

Core reactivity pathways of 2-(4-Bromophenyl)furan.

Safety and Handling

Hazard Identification:

e May cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed.

[8]
e Hazard Code: Xi (Irritant).[2]
Handling and Storage:

¢ Avoid breathing dust, vapor, mist, or gas.[8]

Avoid contact with skin and eyes.[8]

Use only in a chemical fume hood.[8]

Store in a tightly closed container in a dry place.[8]

Keep refrigerated for long-term storage.[3]

May form explosive peroxides on prolonged storage.[9]

Personal Protective Equipment:

o Eyes: Safety glasses.[8]

o Skin: Wear appropriate protective gloves to prevent skin exposure.[3]

» Clothing: Wear appropriate protective clothing to prevent skin exposure.[8]

Disposal:
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e Dispose of in a manner consistent with federal, state, and local regulations.[8]

o Contact a licensed professional waste disposal service to dispose of this material.[8]

Starting Materials
(e.g., N-(4-bromophenyl)furan-2-carboxamide,
Boronic Acid)

Suzuki-Miyaura Aqueous Workup Column .
Cross-Coupling > & Extraction Chromatography Purified Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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